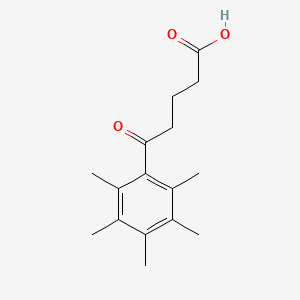

5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid

Description

5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid (CAS 655224-28-5) is a substituted oxovaleric acid derivative with the molecular formula C₁₆H₂₂O₃ and a molecular weight of 262.34 g/mol. Its structure features a pentamethylphenyl group attached to the γ-carbon of a five-carbon oxovaleric acid chain. Key physical properties include a boiling point of 459.2°C, a flash point of 245.6°C, and a density of 1.064 g/cm³ .

Properties

IUPAC Name |

5-oxo-5-(2,3,4,5,6-pentamethylphenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-9-10(2)12(4)16(13(5)11(9)3)14(17)7-6-8-15(18)19/h6-8H2,1-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTWOJFKZVADSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C(=O)CCCC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384403 | |

| Record name | 5-Oxo-5-(pentamethylphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655224-28-5 | |

| Record name | 5-Oxo-5-(pentamethylphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,3,4,5,6-pentamethylbenzene.

Oxidation: The pentamethylbenzene is subjected to oxidation to introduce a carboxyl group, forming 2,3,4,5,6-pentamethylbenzoic acid.

Chain Extension: The carboxyl group is then extended using appropriate reagents to form the valeric acid backbone, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation and chain extension processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid: undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

Oxidation: Further oxidation can yield carboxylic acids or ketones.

Reduction: Reduction typically produces alcohols.

Substitution: Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.

Scientific Research Applications

Synthesis and Chemical Reactions

5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid is primarily used as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions including:

- Condensation Reactions : It can react with amines and alcohols to form more complex molecules.

- Oxidation Reactions : The ketone functional group can be oxidized to yield carboxylic acids or other derivatives.

This compound has been utilized in the synthesis of novel organic compounds with potential pharmaceutical applications .

Metabolomics Studies

Recent studies have explored the role of metabolites related to this compound in various biological contexts:

- Gestational Diabetes Mellitus : Research indicates that metabolites like 3-methyl-2-oxovaleric acid (closely related) are altered in conditions like gestational diabetes. This suggests that compounds with similar structures might play a role in metabolic pathways affected by this condition .

Neurochemistry

The compound is also being investigated for its potential neuroprotective effects. Similar ketone derivatives have shown promise in neurodegenerative disease models by acting as metabolic intermediates that influence energy metabolism in neurons .

Polymer Chemistry

Due to its unique chemical structure, this compound can serve as a building block for polymers and resins. The incorporation of such compounds can enhance the thermal stability and mechanical properties of materials used in various industrial applications.

Agricultural Chemistry

This compound has potential applications in the development of agrochemicals. Its derivatives may be explored for use as herbicides or fungicides due to their structural properties that can interact with biological systems .

Case Study 1: Metabolomic Profiling in Diabetes Research

A study published in Med Sci Monit highlighted the changes in metabolomic profiles associated with gestational diabetes where similar compounds were analyzed for their roles as biomarkers for disease progression . The findings indicated significant alterations in specific metabolites which could lead to new diagnostic tools.

Case Study 2: Neuroprotective Studies

Research into neuroprotective agents has identified ketone bodies as beneficial for brain health. Compounds similar to this compound have been tested for their ability to enhance cognitive function and protect against oxidative stress in neuronal cells .

Mechanism of Action

The mechanism of action of 5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid involves its interaction with molecular targets through its functional groups. The oxo group can participate in hydrogen bonding and other interactions, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Electronic and Steric Impacts

- Electron-Withdrawing Groups (Fluorine) : Enhance acidity of the carboxylic acid (pKa reduction) and improve interaction with biological targets, as seen in fluorinated drug analogs .

- Methoxy and Methyl Groups : Improve solubility and modulate steric effects, which may influence binding affinity in receptor-based studies .

Biological Activity

5-(2,3,4,5,6-Pentamethylphenyl)-5-oxovaleric acid is an organic compound notable for its unique structure, combining a pentamethylphenyl group with a valeric acid backbone. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a molecular weight of 264.37 g/mol. The presence of the oxo group (C=O) and the pentamethylphenyl moiety contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through functional groups. The oxo group can participate in hydrogen bonding, while the aromatic ring allows for π-π interactions with other aromatic systems. These interactions can influence the compound's reactivity and biological effects.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties. Compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the synthesis of pro-inflammatory mediators .

Metabolic Implications

There are indications that this compound could influence metabolic pathways. For example, related compounds have been studied for their effects on lipid metabolism and glucose homeostasis. The potential modulation of these pathways makes this compound a candidate for further investigation in metabolic disorders .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.